molecular formula C21H38O6 B052981 Tricaproin CAS No. 621-70-5

Tricaproin

Cat. No. B052981
CAS RN: 621-70-5
M. Wt: 386.5 g/mol
InChI Key: MAYCICSNZYXLHB-UHFFFAOYSA-N
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Description

Tricaproin is a triglyceride obtained by the condensation of each of the three hydroxy groups of glycerol with hexanoic (caproic) acid . It has a molecular formula of C21H38O6 and a molecular weight of 386.5228 .


Synthesis Analysis

The synthesis of Tricaproin involves the esterification of glycerol with caproic acid/enantic acid/caprylic acid . The process is conducted in two stages, with the best conditions being 6 hours of contact at a temperature around 160 ± 5 °C, followed by 20 hours of contact at higher temperatures (around 200 ± 5 °C) .


Molecular Structure Analysis

The IUPAC Standard InChI for Tricaproin is InChI=1S/C21H38O6/c1-4-7-10-13-19 (22)25-16-18 (27-21 (24)15-12-9-6-3)17-26-20 (23)14-11-8-5-2/h18H,4-17H2,1-3H3 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Tricaproin include the esterification of glycerol with caproic acid/enantic acid/caprylic acid . The volatility of caproic acid impedes the prolonged use of higher temperatures, limiting the yield of Tricaproin that could be obtained .


Physical And Chemical Properties Analysis

Tricaproin has a molecular formula of C21H38O6 and a molecular weight of 386.5228 . It is a triglyceride and a hexanoate ester .

Scientific Research Applications

Efficient Synthesis

Tricaproin can be synthesized effectively by combining silicon tripolyphosphate and phosphoric acid in the catalytic esterification of glycerol with caproic acid . This approach addresses the inherent shortcomings in tricaprin synthesis, such as catalyst deactivation, resinification of the reaction solution, and generation of numerous by-products .

Cancer Treatment

Tricaproin isolated from Simarouba glauca has been found to inhibit the growth of human colorectal carcinoma cell lines . It reduces oncogenic Class-I Histone deacetylases (HDACs) activity, followed by inducing apoptosis in cells .

Perfume Solvents and Feed Additives

Tricaproin, along with other short-to-medium chain-saturated triglycerides, can be used as perfume solvents and feed additives . They are typically found in animal fat, natural esters, dairy products, etc .

Biochemistry and Food Engineering

Most of the research on Tricaproin focuses on its applications in biochemistry and food engineering . It’s used in various processes and formulations due to its unique properties .

Traditional Medicine

Parts of Simarouba glauca plant, which contain Tricaproin, have been used extensively in traditional medicine to treat cancers . Decoction prepared using Simarouba glauca leaves has been reported to be effective in treating various cancers .

Pharmaceutical Research

Tricaproin is being studied for its potential applications in pharmaceutical research . Its unique properties and effects on cellular processes make it a subject of interest in the development of new drugs and treatments .

Safety and Hazards

Users should avoid dust formation, breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Personal protective equipment should be used, including chemical impermeable gloves. Adequate ventilation should be ensured, and all sources of ignition should be removed. Personnel should be evacuated to safe areas, and people should be kept away from and upwind of spill/leak .

Mechanism of Action

Tricaproin, also known as Tridecanoin or Trihexanoin, is a triglyceride of capric acid . It is a medium-chain fatty acid triglyceride derived from capric acid . This article will explore the mechanism of action of Tricaproin, focusing on its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

Tricaproin has been indicated to target Class-1 Histone Deacetylases . Histone deacetylases are enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. This plays a crucial role in the regulation of gene expression.

Mode of Action

Tricaproin acts as a surfactant and emollient in skincare products . It has been shown to help restore the skin barrier and prevent moisture loss, making it useful in treating dry and irritated skin conditions . It also has antimicrobial properties, helping to maintain a healthy skin microbiome .

Biochemical Pathways

Tricaproin has been shown to have anti-inflammatory effects, making it beneficial for calming and soothing inflamed skin . It also affects the metabolism of medium-chain triglycerides (MCTs) in the body and how they are digested, absorbed, and utilized for energy production .

Pharmacokinetics

It has been indicated as a possible drug to increase the production of insulin and decrease the production of androgen in the body when taken orally .

Result of Action

It has been shown to have beneficial effects on skin health, including improving skin hydration, protection, and overall health . It also has potential therapeutic effects in the treatment of certain medical conditions .

Action Environment

The action of Tricaproin can be influenced by various environmental factors. For instance, the presence of an electric field can affect the molecular properties of Tricaproin . Additionally, the synthesis of Tricaproin can be affected by the presence of certain catalysts .

properties

IUPAC Name

2,3-di(hexanoyloxy)propyl hexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C21H38O6/c1-4-7-10-13-19(22)25-16-18(27-21(24)15-12-9-6-3)17-26-20(23)14-11-8-5-2/h18H,4-17H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAYCICSNZYXLHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)OCC(COC(=O)CCCCC)OC(=O)CCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H38O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4060737
Record name Hexanoic acid, 1,2,3-propanetriyl ester
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Molecular Weight

386.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Glycerol trihexanoate
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Boiling Point

244.00 °C. @ 28.00 mm Hg
Record name Glycerol trihexanoate
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Solubility

0.00045 mg/mL at 37 °C
Record name Glycerol trihexanoate
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CAS RN

621-70-5
Record name Tricaproin
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Record name Tricaproin
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Record name Trihexanoin
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Record name Hexanoic acid, 1,1',1''-(1,2,3-propanetriyl) ester
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Record name Glycerol trihexanoate
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Record name TRIHEXANOIN
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Record name Glycerol trihexanoate
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Melting Point

-25 °C
Record name Glycerol trihexanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031125
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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